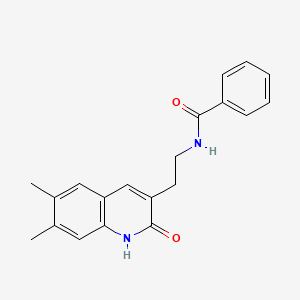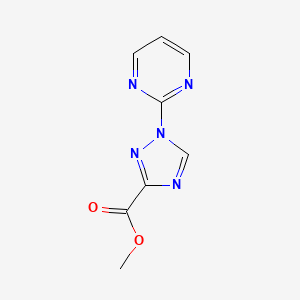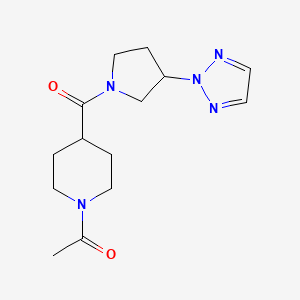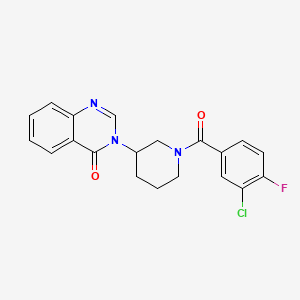
(Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide, also known as BRD0705, is a chemical compound that has shown promising results in scientific research. It belongs to the class of enamide compounds and has been studied for its potential use in various fields, including cancer research, drug development, and neuroscience.
Mechanism of Action
The exact mechanism of action of (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide is not yet fully understood. However, it has been shown to target specific proteins and enzymes involved in cancer cell growth and neuronal function. Specifically, (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of apoptosis (cell death) in cancer cells and the improvement of cognitive function in neurological disorders.
Biochemical and Physiological Effects:
(Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, it has been shown to improve cognitive function and protect against neurodegeneration. Additionally, (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of these enzymes. Additionally, (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide has shown good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide. One area of research is the development of new cancer therapies based on (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide and other enamide compounds. Additionally, (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide and its potential uses in various fields.
Synthesis Methods
The synthesis of (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide involves the reaction of 3-bromobenzaldehyde and 4-chlorobenzonitrile with 3-bromoacetophenone in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
(Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-13-3-1-2-11(9-13)8-12(10-19)16(21)20-15-6-4-14(18)5-7-15/h1-9H,(H,20,21)/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQLYHVMVCASI-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)




![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)

![N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2395091.png)


![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)
![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)